[2-(3-Chlorophenyl)-3-methylquinolin-4-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorophenyl group, a methyl group, and a 4-methylpiperazine-1-carbonyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline typically involves multi-step organic reactions One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline coreThe 4-methylpiperazine-1-carbonyl group is usually introduced via nucleophilic substitution reactions involving piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-methylquinoline: Lacks the piperazine moiety.
4-(4-Methylpiperazine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group.
3-Methyl-4-(4-methylpiperazine-1-carbonyl)quinoline: Lacks the 3-chlorophenyl group
Uniqueness
2-(3-Chlorophenyl)-3-methyl-4-(4-methylpiperazine-1-carbonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H22ClN3O |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H22ClN3O/c1-15-20(22(27)26-12-10-25(2)11-13-26)18-8-3-4-9-19(18)24-21(15)16-6-5-7-17(23)14-16/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
JUIXGFIZLXFLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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